molecular formula C16H30N2O B5577141 3-Methyl-1-[4-(4-methylcyclohexyl)piperazin-1-yl]butan-1-one

3-Methyl-1-[4-(4-methylcyclohexyl)piperazin-1-yl]butan-1-one

Cat. No.: B5577141
M. Wt: 266.42 g/mol
InChI Key: PMIHDOIISUXYQW-UHFFFAOYSA-N
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Description

3-Methyl-1-[4-(4-methylcyclohexyl)piperazin-1-yl]butan-1-one is a complex organic compound that features a piperazine ring substituted with a methylcyclohexyl group and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[4-(4-methylcyclohexyl)piperazin-1-yl]butan-1-one typically involves the reaction of 4-methylcyclohexylamine with 1-bromo-3-methylbutan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[4-(4-methylcyclohexyl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

3-Methyl-1-[4-(4-methylcyclohexyl)piperazin-1-yl]butan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-[4-(4-methylcyclohexyl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The compound may also influence biochemical pathways by acting as an enzyme inhibitor or activator, depending on its structure and the nature of the substituents.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-[4-(4-methylcyclohexyl)piperazin-1-yl]propan-1-one
  • 3-Methyl-1-[4-(4-methylcyclohexyl)piperazin-1-yl]pentan-1-one

Uniqueness

3-Methyl-1-[4-(4-methylcyclohexyl)piperazin-1-yl]butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the butanone moiety differentiates it from similar compounds, potentially leading to unique biological activities and applications .

Properties

IUPAC Name

3-methyl-1-[4-(4-methylcyclohexyl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O/c1-13(2)12-16(19)18-10-8-17(9-11-18)15-6-4-14(3)5-7-15/h13-15H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIHDOIISUXYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)C(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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